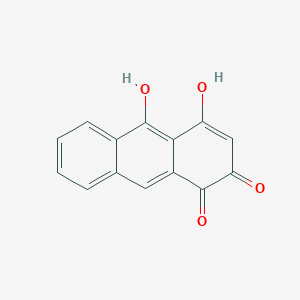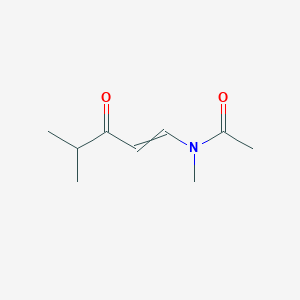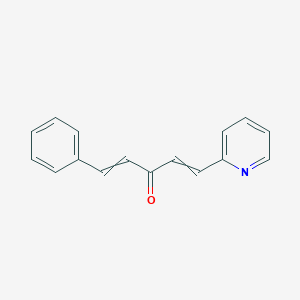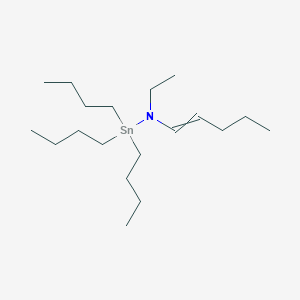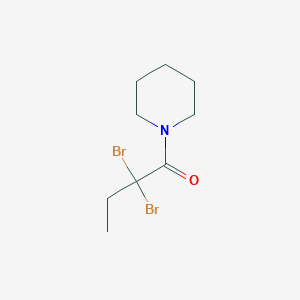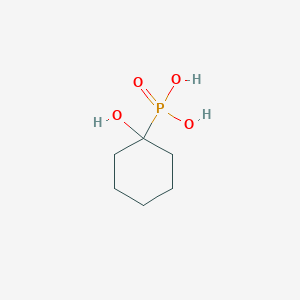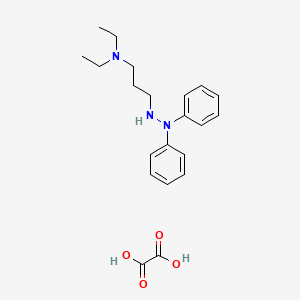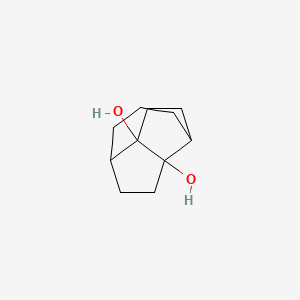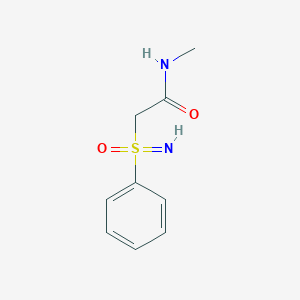![molecular formula C24H18Br2 B14589821 1,8-Bis[4-(bromomethyl)phenyl]naphthalene CAS No. 61491-14-3](/img/structure/B14589821.png)
1,8-Bis[4-(bromomethyl)phenyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis[4-(bromomethyl)phenyl]naphthalene is an organic compound that features a naphthalene core substituted with two bromomethylphenyl groups at the 1 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[4-(bromomethyl)phenyl]naphthalene typically involves the bromination of 1,8-bis(4-methylphenyl)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually require refluxing the mixture to ensure complete bromination of the methyl groups to bromomethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis[4-(bromomethyl)phenyl]naphthalene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 1,8-bis[4-(aminomethyl)phenyl]naphthalene.
Oxidation: Products like 1,8-bis[4-(formyl)phenyl]naphthalene or 1,8-bis[4-(carboxy)phenyl]naphthalene.
Reduction: 1,8-bis[4-(methyl)phenyl]naphthalene.
Scientific Research Applications
1,8-Bis[4-(bromomethyl)phenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.
Biology: The compound can be used to create biologically active molecules for studying cellular processes and interactions.
Industry: Used in the production of advanced materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism by which 1,8-Bis[4-(bromomethyl)phenyl]naphthalene exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, facilitating the attack by nucleophiles. In biological systems, the compound’s interactions with molecular targets and pathways would depend on the nature of the substituents introduced through chemical modifications.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(bromomethyl)naphthalene: Similar structure but lacks the phenyl groups.
1,4-Bis(bromomethyl)benzene: Contains a benzene core instead of a naphthalene core.
2,3-Bis(bromomethyl)naphthalene: Different substitution pattern on the naphthalene core.
Uniqueness
1,8-Bis[4-(bromomethyl)phenyl]naphthalene is unique due to the presence of both naphthalene and phenyl groups, which can influence its reactivity and potential applications. The compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
61491-14-3 |
|---|---|
Molecular Formula |
C24H18Br2 |
Molecular Weight |
466.2 g/mol |
IUPAC Name |
1,8-bis[4-(bromomethyl)phenyl]naphthalene |
InChI |
InChI=1S/C24H18Br2/c25-15-17-7-11-19(12-8-17)22-5-1-3-21-4-2-6-23(24(21)22)20-13-9-18(16-26)10-14-20/h1-14H,15-16H2 |
InChI Key |
LAIOKYHICHTHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)CBr)C(=CC=C2)C4=CC=C(C=C4)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


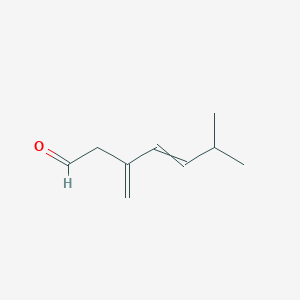
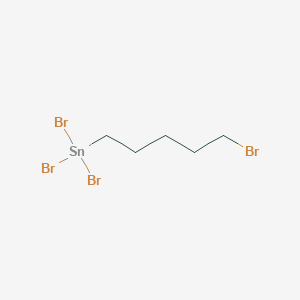

propanedioate](/img/structure/B14589763.png)
